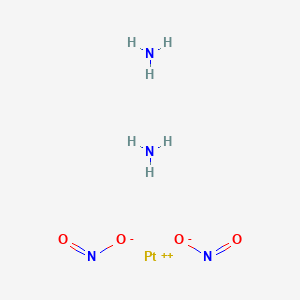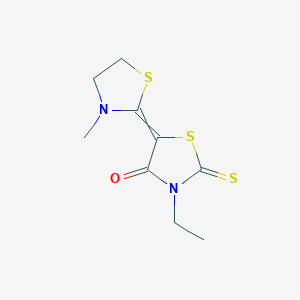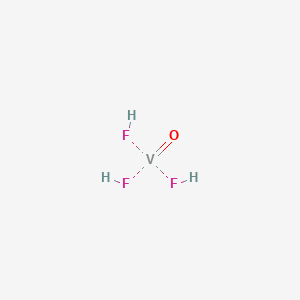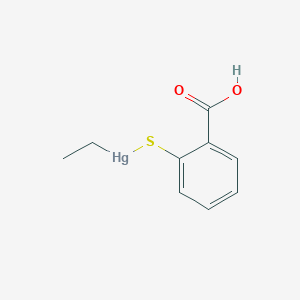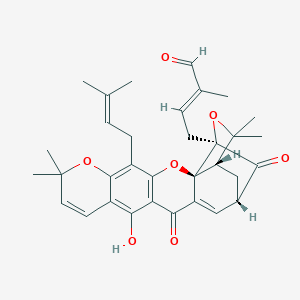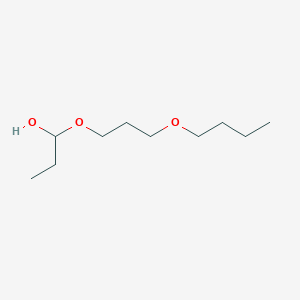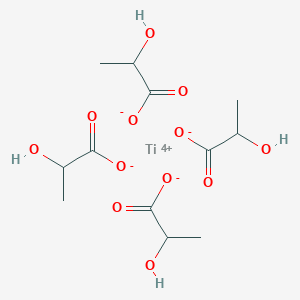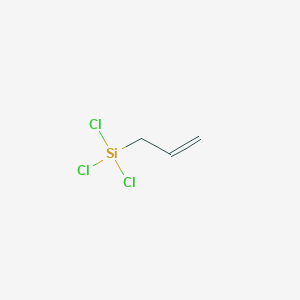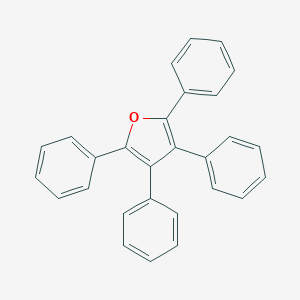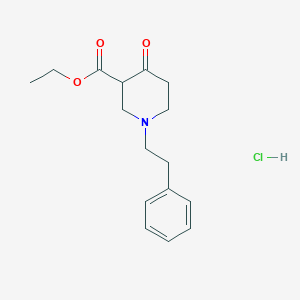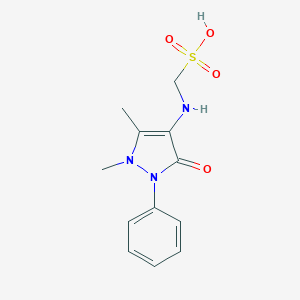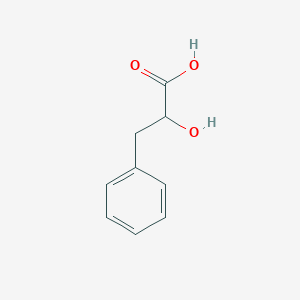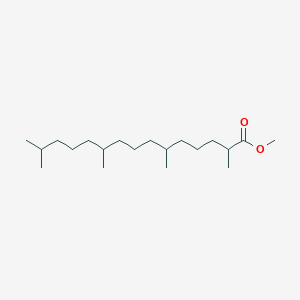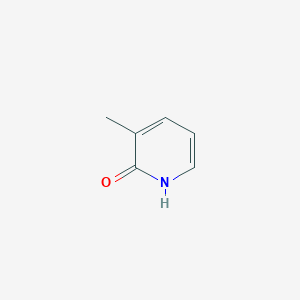
Nalco L-699
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nalco L-699 is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a type of cationic polymer that is commonly used as a flocculant and coagulant in wastewater treatment processes. However, recent research has shown that Nalco L-699 has a range of other potential applications in fields such as biotechnology, biochemistry, and molecular biology.
Mécanisme D'action
The mechanism of action of Nalco L-699 is based on its ability to form complexes with biomolecules through the formation of electrostatic interactions. The cationic nature of the polymer allows it to interact with negatively charged biomolecules, leading to the formation of stable complexes. This interaction can be further enhanced through the addition of salt or changes in pH.
Effets Biochimiques Et Physiologiques
Nalco L-699 has been shown to have a range of biochemical and physiological effects on biomolecules. For example, it has been shown to induce conformational changes in proteins, alter the activity of enzymes, and promote the formation of stable complexes between biomolecules. These effects can be used to manipulate and study biomolecules in a range of research applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Nalco L-699 for lab experiments is its high specificity and selectivity for biomolecules. This allows for precise separation and purification of target molecules, which is essential for many research applications. Additionally, Nalco L-699 is relatively easy to use and can be applied to a range of different biomolecules.
However, there are also limitations to the use of Nalco L-699 in lab experiments. One of the main limitations is its potential toxicity to cells and tissues. Additionally, the formation of stable complexes between biomolecules can be difficult to control, which can lead to unwanted interactions and results.
Orientations Futures
There are many potential future directions for research on Nalco L-699. One promising area of research is the development of new synthesis methods that can produce polymers with specific properties and characteristics. Additionally, there is potential for the use of Nalco L-699 in new applications, such as the development of new drug delivery systems or the study of protein-protein interactions.
Conclusion
In conclusion, Nalco L-699 is a highly promising chemical compound that has a range of potential applications in scientific research. Through further research and development, it may be possible to unlock new uses and applications for this versatile polymer.
Applications De Recherche Scientifique
Nalco L-699 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of biomolecular separation and purification. Nalco L-699 has been shown to be highly effective at separating and purifying a range of biomolecules, including proteins, nucleic acids, and carbohydrates.
Propriétés
Numéro CAS |
139-90-2 |
|---|---|
Nom du produit |
Nalco L-699 |
Formule moléculaire |
C13H30N2O4 |
Poids moléculaire |
278.39 g/mol |
Nom IUPAC |
1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxyethyl)amino]propan-2-ol |
InChI |
InChI=1S/C13H30N2O4/c1-11(17)8-14(6-7-16)4-5-15(9-12(2)18)10-13(3)19/h11-13,16-19H,4-10H2,1-3H3 |
Clé InChI |
VUTCGUXQNADIRX-UHFFFAOYSA-N |
SMILES |
CC(CN(CCN(CC(C)O)CC(C)O)CCO)O |
SMILES canonique |
CC(CN(CCN(CC(C)O)CC(C)O)CCO)O |
Autres numéros CAS |
139-90-2 845526-22-9 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

